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Compound of Interest

Compound Name: Lymphoprep

Cat. No.: B1260219

Technical Support Center: Optimizing
Lymphoprep™ Gradients

This technical support center provides troubleshooting guidance and frequently asked
guestions (FAQs) to help researchers, scientists, and drug development professionals minimize
red blood cell (RBC) contamination during peripheral blood mononuclear cell (PBMC) isolation
using Lymphoprep™ gradients.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of red blood cell contamination in Lymphoprep™ gradients?

Red blood cell (RBC) contamination during PBMC isolation can stem from several factors. Key
reasons include improper sample handling, suboptimal temperature of reagents, incorrect
centrifugation parameters, and poor layering technique.[1][2] Processing blood samples older
than 48 hours can also lead to increased RBC and granulocyte contamination as the density of
these cells changes over time.[1][2]

Q2: How does temperature affect the separation process?

Temperature is a critical factor for successful PBMC isolation. Both the blood sample and the
Lymphoprep™ medium should be at room temperature (18-26 °C) for optimal separation.
Using cold reagents can lead to low yields of mononuclear cells, cell clumping, and increased

© 2025 BenchChem. All rights reserved. 1/10 Tech Support


https://www.benchchem.com/product/b1260219?utm_src=pdf-interest
https://www.benchchem.com/product/b1260219?utm_src=pdf-body
https://www.benchchem.com/product/b1260219?utm_src=pdf-body
https://www.researchgate.net/post/How_to_avoid_RBC_contamination_during_PBMC_isolation
https://www.stemcell.com/efficient-blood-processing
https://www.researchgate.net/post/How_to_avoid_RBC_contamination_during_PBMC_isolation
https://www.stemcell.com/efficient-blood-processing
https://www.benchchem.com/product/b1260219?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1260219?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Troubleshooting & Optimization

Check Availability & Pricing

RBC contamination. It's important to allow reagents stored at 2—8 °C to warm to room
temperature for a sufficient amount of time, which could be several hours for larger volumes.

Q3: Can the age of the blood sample impact RBC contamination?

Yes, the age of the blood sample is a significant factor. Processing blood within a few hours of
collection is ideal. With samples older than 48 hours, the density of granulocytes and red blood
cells can change, leading to their contamination in the PBMC layer.[1][2] For blood stored for
more than two hours, increasing the centrifugation time to 30 minutes may be necessary.[3]

Q4: What should I do if I consistently get high RBC contamination?

If you consistently experience high RBC contamination, a post-separation RBC lysis step is a
common and effective solution.[1][4] Commercially available RBC lysis buffers, often containing
ammonium chloride, can be used to selectively lyse contaminating red blood cells while leaving
leukocytes intact.[5][6] However, it's important to note that lysis buffers can sometimes impact
the viability of certain cell types.[7]

Q5: Are there alternative methods to simplify the process and reduce contamination?

Yes, systems like SepMate™ tubes can be used in conjunction with Lymphoprep™ to simplify
the layering process.[2][8] These tubes contain an insert that allows for rapid layering of the
blood over the density gradient medium without mixing, which can reduce user variability and
improve the consistency of separation.[2][8]

Troubleshooting Guide

This guide addresses specific issues that can lead to red blood cell contamination.
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Experimental Protocols
Standard Lymphoprep™ Protocol for PBMC Isolation

This protocol is a standard method for isolating PBMCs from whole blood.
e Preparation:

o Ensure both the anticoagulated whole blood and Lymphoprep™ are at room temperature
(18-26°C).[3]

o Dilute the whole blood 1:1 with a balanced salt solution (e.g., PBS).[3][10]
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e Layering:
o Add 15 mL of Lymphoprep™ to a 50 mL conical centrifuge tube.

o Carefully layer 30-35 mL of the diluted blood on top of the Lymphoprep™, minimizing
mixing of the two layers. This can be achieved by tilting the tube and allowing the blood to
flow slowly down the inner wall.[3][11]

e Centrifugation:

o Centrifuge the tubes at 800 x g for 20 minutes at room temperature with the centrifuge
brake turned off.[3] For blood stored for over 2 hours, increase the centrifugation time to
30 minutes.[3]

e Harvesting:

o After centrifugation, carefully aspirate the upper plasma layer without disturbing the
mononuclear cell layer at the plasma/Lymphoprep™ interface.

o Collect the mononuclear cell layer using a sterile pipette.[12]
e Washing:

o Transfer the collected cells to a new centrifuge tube and wash by adding an excess of
balanced salt solution.

o Centrifuge at 300 x g for 10 minutes at room temperature.

o Discard the supernatant and resuspend the cell pellet. Repeat the wash step.

Optional Post-Isolation RBC Lysis

 After the final wash step of the standard protocol, resuspend the cell pellet in 1-2 mL of a
commercial RBC lysis buffer.

e Incubate for 5-10 minutes at room temperature.[9]

e Add an excess of balanced salt solution to stop the lysis reaction.
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o Centrifuge at 300 x g for 10 minutes.
e Discard the supernatant and resuspend the PBMC pellet in the desired medium.

Visual Guides

Experimental Workflow for Density Gradient
Centrifugation
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Caption: Workflow for PBMC isolation using Lymphoprep™.
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Troubleshooting Flowchart for RBC Contamination
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fresh (<48 hours old)? Use 800 x g for 20 min, brake off.
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SepMate™ tubes for
consistent results.

Action: Increase centrifugation time
to 30 min for older samples.
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Action: Refine layering technique.
Avoid delays before centrifugation.

© 2025 BenchChem

. All rights reserved. 8/10

Tech Support


https://www.benchchem.com/product/b1260219?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1260219?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Troubleshooting & Optimization

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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